molecular formula C11H15NO2S B565677 S-(3,4-Dimethylbenzene)-L-cysteine CAS No. 1331904-81-4

S-(3,4-Dimethylbenzene)-L-cysteine

Cat. No. B565677
M. Wt: 225.306
InChI Key: UIVAQPMCVSDPDE-JTQLQIEISA-N
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Description

“S-(3,4-Dimethylbenzene)-L-cysteine” is a complex organic compound. It is a derivative of L-cysteine, a naturally occurring amino acid, where the sulfur atom of the cysteine is bound to a 3,4-dimethylbenzene group . The 3,4-dimethylbenzene group, also known as xylene, is an aromatic hydrocarbon derived from benzene by replacing two hydrogen atoms with methyl groups .


Synthesis Analysis

The synthesis of “S-(3,4-Dimethylbenzene)-L-cysteine” could potentially involve the reaction of L-cysteine with 3,4-dimethylbenzyl chloride or a similar electrophile . This would likely involve a nucleophilic substitution reaction, where the sulfur atom of the cysteine attacks the electrophilic carbon of the 3,4-dimethylbenzyl chloride .


Molecular Structure Analysis

The molecular structure of “S-(3,4-Dimethylbenzene)-L-cysteine” would consist of a cysteine molecule where the sulfur atom is bound to a 3,4-dimethylbenzene group . The 3,4-dimethylbenzene group is a benzene ring with two methyl groups attached at the 3rd and 4th positions .


Chemical Reactions Analysis

As an organic compound, “S-(3,4-Dimethylbenzene)-L-cysteine” could undergo various chemical reactions. The benzene ring could participate in electrophilic aromatic substitution reactions . The amino and carboxyl groups of the cysteine could also engage in typical reactions of amino acids, such as peptide bond formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “S-(3,4-Dimethylbenzene)-L-cysteine” would depend on its molecular structure. As a derivative of L-cysteine, it would likely share some properties with amino acids. The presence of the 3,4-dimethylbenzene group could impart additional properties, such as increased hydrophobicity .

Scientific Research Applications

  • S-Carboxymethyl-L-cysteine : This compound, a derivative of the sulfur-containing amino acid cysteine, is primarily used in respiratory medicine. It has undergone various metabolic studies, indicating interactions with intermediary metabolism pathways and potential polymorphic influences and circadian rhythms in its metabolic profiles. Such factors may affect the therapeutic efficacy of this compound (Mitchell & Steventon, 2012).

  • Thermal Degradation of S-methylcysteine : Studies on the thermal degradation of S-methyl-l-cysteine and its sulfoxide reveal that the breakdown products contribute significantly to the aroma of processed Brassica and Allium vegetables. This indicates the potential application of such compounds in the food industry for flavor enhancement (Kubec, Drhova, & Veĺišek, 1998).

  • Kinetics and Thermodynamics in L-cysteine Esters : Research on the oxidation process of L-cysteine and its esters in dimethyl sulfoxide-d6 provides insights into the oxidation kinetics and thermodynamics. Such studies are relevant for understanding the behavior of cysteine-based molecular models (Dougherty, Singh, & Krishnan, 2017).

  • Interaction of Dimethyltin(IV) with L-cysteine : Investigations into the thermodynamic and spectroscopic properties of dimethyltin(IV) cation with L-cysteine in aqueous solution have been conducted. These studies could have implications in understanding the behavior of metal ions with sulfur-containing amino acids (Cardiano, De Stefano, Giuffrè, & Sammartano, 2008).

  • Preparation of Active S-phenyl-L-cysteine : S-Phenyl-L-cysteine, a compound with potential applications as an antiretroviral/protease inhibitor for HIV, has been synthesized using a chemoenzymatic method, which could suggest methods for synthesizing similar compounds (Xu, Zhang, Gao, & Yue, 2019).

Future Directions

The potential applications and future directions for “S-(3,4-Dimethylbenzene)-L-cysteine” would depend on its properties and the context in which it’s used. It could potentially be explored for use in fields such as medicinal chemistry, materials science, or biochemistry .

properties

IUPAC Name

(2R)-2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVAQPMCVSDPDE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3,4-Dimethylbenzene)-L-cysteine

Citations

For This Compound
1
Citations
E Kohn, D Barchel, A Golik, M Lougassi… - Biomedical …, 2022 - Wiley Online Library
Benzene, toluene, ethylbenzene, and xylene (BTEX) are a group of volatile organic compounds that are ubiquitous in the environment due to numerous anthropogenic sources. …

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